3-Methyl-2-pentyl-1H-indole
CAS No.: 89188-94-3
Cat. No.: VC13893511
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89188-94-3 |
|---|---|
| Molecular Formula | C14H19N |
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | 3-methyl-2-pentyl-1H-indole |
| Standard InChI | InChI=1S/C14H19N/c1-3-4-5-9-13-11(2)12-8-6-7-10-14(12)15-13/h6-8,10,15H,3-5,9H2,1-2H3 |
| Standard InChI Key | DLAALYCRNAEUQM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=C(C2=CC=CC=C2N1)C |
Introduction
| Property | Value |
|---|---|
| CAS Number | 89188-94-3 |
| Molecular Formula | |
| Molecular Weight | 201.31 g/mol |
| IUPAC Name | 3-methyl-2-pentyl-1H-indole |
| XLogP3-AA | 4.76 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 3-methyl-2-pentyl-1H-indole typically employs the Fischer indole synthesis, a classical method for constructing indole derivatives. This reaction involves the cyclization of a phenylhydrazine derivative with a carbonyl compound under acidic conditions . For example, reacting propiophenone derivatives with appropriately substituted phenylhydrazines yields the indole core, followed by alkylation or acylation to introduce the pentyl and methyl groups .
Alternative methods include:
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Friedel-Crafts alkylation: Introducing alkyl groups directly to the indole skeleton using Lewis acid catalysts.
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Transition-metal-catalyzed cross-coupling: Employing palladium or nickel catalysts to attach substituents at specific positions .
Table 2: Comparison of Synthetic Methods for 3-Substituted Indoles
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Fischer indole synthesis | 65–85 | 2–6 hours | High regioselectivity |
| Friedel-Crafts alkylation | 50–70 | 4–8 hours | Direct functionalization |
| Cross-coupling | 70–90 | 1–3 hours | Versatility in substituents |
Structural Characterization
The compound’s structure is confirmed through:
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NMR: Peaks corresponding to the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 1.2–1.4 ppm), and pentyl chain (δ 0.8–1.6 ppm).
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IR Spectroscopy: Stretching vibrations for N-H (3400 cm) and C=C (1600 cm) bonds .
Applications in Material Science and Agrochemicals
Organic Semiconductors
The conjugated π-system of 3-methyl-2-pentyl-1H-indole enables its use in organic field-effect transistors (OFETs). Its electron-donating substituents enhance charge carrier mobility, achieving values of 0.5–1.2 cm/V·s in thin-film configurations .
Pesticide Formulations
The compound’s lipophilic nature improves penetration into insect cuticles. Field trials show 85–90% efficacy against Aphis gossypii (cotton aphid) at 50 ppm concentration .
Future Research Directions
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Spectral Databasing: Comprehensive NMR, IR, and mass spectrometry profiles to aid in quality control.
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Toxicology Studies: Acute and chronic toxicity evaluations to assess safety profiles.
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Structure-Activity Relationships (SAR): Systematic modification of the pentyl and methyl groups to optimize bioactivity.
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